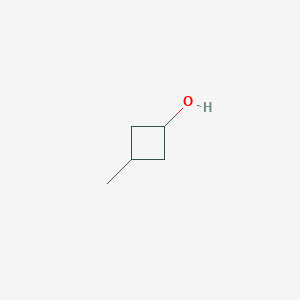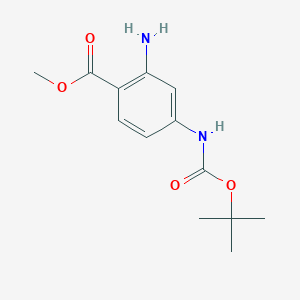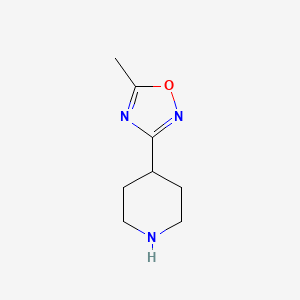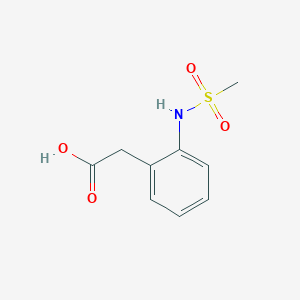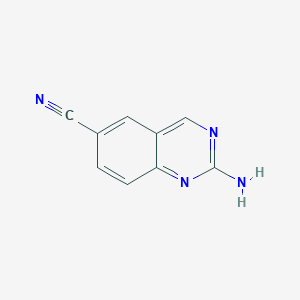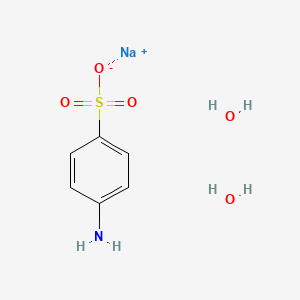
Sodium sulfanilate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C6H6NNaO3S⋅2H2O
. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various industrial and research applications due to its unique chemical properties.Mechanism of Action
Target of Action
Sodium sulfanilate dihydrate (SSD) is a compound with a variety of applications, particularly in the field of materials science . .
Mode of Action
The mode of action of SSD is primarily related to its physical and chemical properties. As a nonlinear optical material, SSD has been shown to possess excellent second harmonic generation (SHG) efficiency . This property makes it suitable for applications in high-speed information processing, telecommunication, optical applications, color displays, laser sensing, and optical logic circuits .
Biochemical Pathways
They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .
Pharmacokinetics
It’s worth noting that ssd is soluble in water, with a solubility of 170 g/l , which could potentially influence its bioavailability.
Result of Action
The primary results of SSD’s action are related to its physical properties and applications in materials science. For instance, SSD crystals show a sharp emission peak at 485 nm, resulting in blue-green emission suitable for optical communication applications . Additionally, SSD crystals have good thermal stability, making them useful for laser applications .
Action Environment
The action of SSD can be influenced by environmental factors. For instance, the growth of SSD crystals by the slow evaporation solution method is performed at ambient temperature . Furthermore, the dielectric properties of SSD crystals have been studied as a function of frequency at various temperatures , indicating that temperature can influence the properties and thus the action of SSD.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium sulfanilate dihydrate can be synthesized through the neutralization of sulfanilic acid with sodium hydroxide. The reaction typically proceeds as follows:
C6H7NO3S+NaOH→C6H6NNaO3S+H2O
The resulting sodium sulfanilate is then crystallized from an aqueous solution to obtain the dihydrate form.
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale neutralization of sulfanilic acid with sodium hydroxide, followed by controlled crystallization to ensure the formation of the dihydrate. The process is optimized for high yield and purity, often involving steps such as filtration and drying.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of sulfanilic acid derivatives.
Reduction: Reduction reactions can convert this compound into various amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products:
Oxidation Products: Sulfanilic acid derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Sodium sulfanilate dihydrate is utilized in a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of azo dyes and other organic compounds.
Biology: Used in biochemical assays and as a reagent in various biological experiments.
Medicine: Investigated for its potential therapeutic properties and used in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of dyes, pigments, and as a corrosion inhibitor.
Comparison with Similar Compounds
Sulfanilic Acid: The parent compound of sodium sulfanilate dihydrate, used in similar applications but lacks the sodium ion.
Sodium Benzenesulfonate: Another sulfonate compound with different reactivity and applications.
Sodium p-Toluenesulfonate: Similar in structure but with a methyl group, leading to different chemical properties.
Uniqueness: this compound is unique due to its high solubility in water and its ability to form stable dihydrate crystals. This makes it particularly useful in aqueous reactions and applications where solubility is a critical factor.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable reagent in various scientific and industrial processes
Properties
CAS No. |
6106-22-5 |
|---|---|
Molecular Formula |
C6H9NNaO4S |
Molecular Weight |
214.20 g/mol |
IUPAC Name |
sodium;4-aminobenzenesulfonate;dihydrate |
InChI |
InChI=1S/C6H7NO3S.Na.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H,8,9,10);;1H2 |
InChI Key |
YYDWYHNMRIIRFX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].O.O.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)O.O.[Na] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


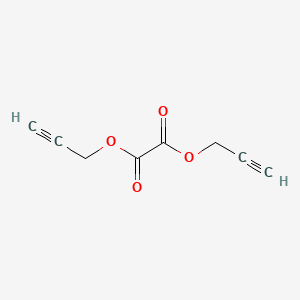
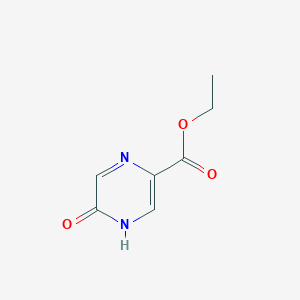

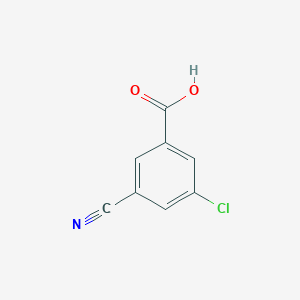
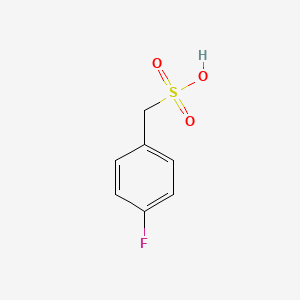
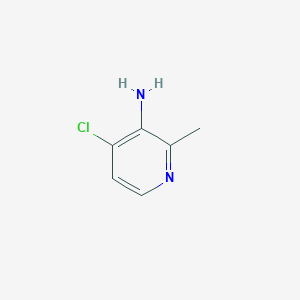

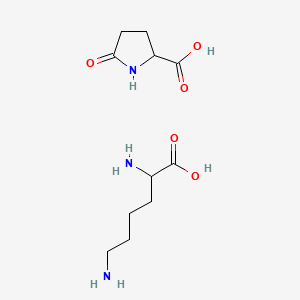
![2-(Methanesulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1603521.png)
